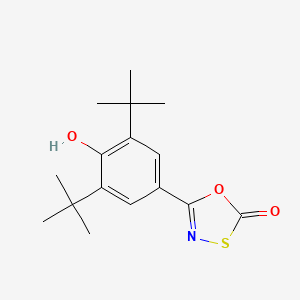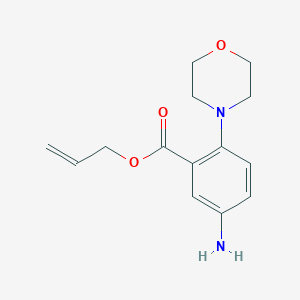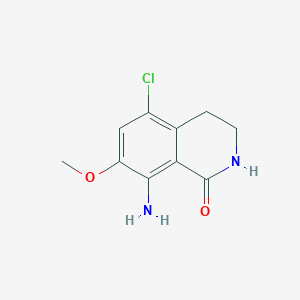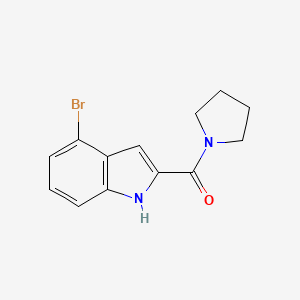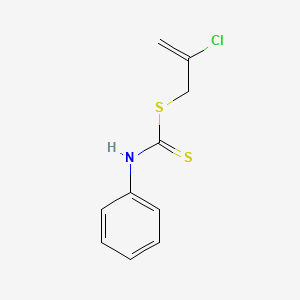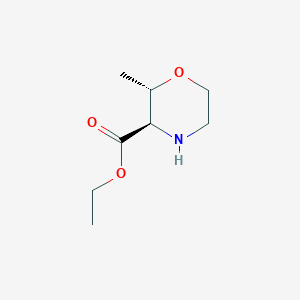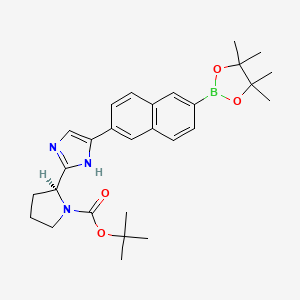
tert-Butyl (S)-2-(5-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-2-(5-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that features a combination of several functional groups, including a boronate ester, an imidazole ring, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(5-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis. The key steps may include:
Formation of the boronate ester: This can be achieved by reacting a suitable naphthalene derivative with bis(pinacolato)diboron under palladium-catalyzed conditions.
Imidazole ring formation: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Pyrrolidine ring attachment: The final step may involve coupling the imidazole derivative with a pyrrolidine carboxylate ester under suitable conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalyst selection: Choosing the most efficient catalyst for each step.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.
Purification techniques: Employing methods like chromatography and recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-2-(5-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the boronate ester and imidazole ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
Oxidation: Boronic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted naphthalene or imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Potential use in the development of bioactive molecules and probes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-2-(5-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate depends on its specific application
Binding to enzymes or receptors: Modulating their activity.
Participating in catalytic cycles: As a ligand or intermediate.
Forming complexes: With metal ions or other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Boronate esters: Similar compounds with boronate ester groups.
Imidazole derivatives: Compounds with imidazole rings.
Pyrrolidine derivatives: Compounds with pyrrolidine rings.
Uniqueness
tert-Butyl (S)-2-(5-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
1228552-26-8 |
|---|---|
Fórmula molecular |
C28H36BN3O4 |
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-[5-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H36BN3O4/c1-26(2,3)34-25(33)32-14-8-9-23(32)24-30-17-22(31-24)20-11-10-19-16-21(13-12-18(19)15-20)29-35-27(4,5)28(6,7)36-29/h10-13,15-17,23H,8-9,14H2,1-7H3,(H,30,31)/t23-/m0/s1 |
Clave InChI |
VWAQCEPCUFNTGD-QHCPKHFHSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CN=C(N4)[C@@H]5CCCN5C(=O)OC(C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)C4=CN=C(N4)C5CCCN5C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


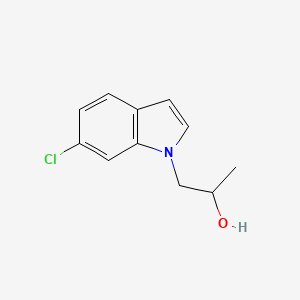
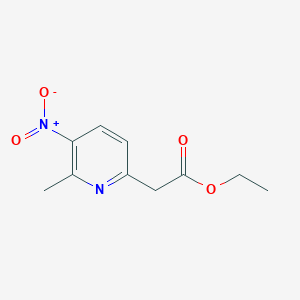


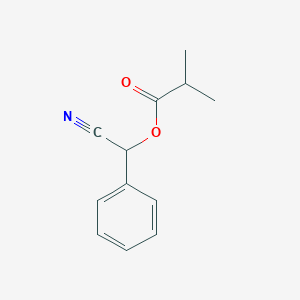
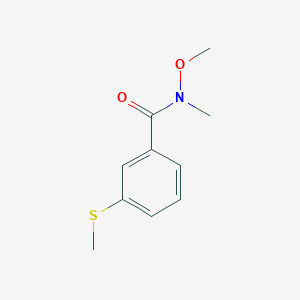
![2,3,5,6,7,7a-Hexahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B8636052.png)
